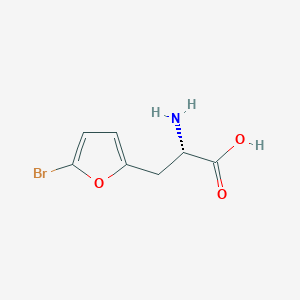

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

Description

(2S)-2-Amino-3-(5-bromofuran-2-yl)propanoic acid is a halogenated non-proteinogenic amino acid featuring a brominated furan substituent. Its molecular formula is C₇H₈BrNO₃, with a molecular weight of 234.05 g/mol (CAS: 1151862-96-2) . The compound adopts an L-configuration (2S stereochemistry), critical for chiral specificity in biochemical interactions. Key physicochemical properties include:

- Hazard Profile: Classified with GHS warning signals (H315, H319, H335) for skin/eye irritation and respiratory tract irritation. Precautionary measures include avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) .

- The amino acid backbone allows integration into peptide chains or enzyme substrate analogs.

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |

InChI Key |

AHFZOTSGNQDYDD-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Br)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(OC(=C1)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of the amino acid moiety. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran. This intermediate is then subjected to a coupling reaction with a suitable amino acid derivative, such as (S)-alanine, under conditions that promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce a variety of functionalized furan derivatives.

Scientific Research Applications

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated furan ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Substitution: Furan vs. Thiophene

Compound: (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS: N/A; Synonyms include 5-Bromo-L-tryptophan analogs) .

- Key Differences: Heteroatom: Thiophene (sulfur) vs. furan (oxygen). Molecular Weight: ~250.11 g/mol (C₇H₈BrNO₂S), higher than the furan analog due to sulfur’s atomic mass. Electronic Effects: Thiophene’s lower electronegativity alters π-electron density, affecting reactivity in electrophilic substitutions.

Aromatic Ring Systems: Indole Derivatives

Compound : 5-Bromo-L-tryptophan (CAS: 6548-09-0) .

- Key Differences: Structure: Indole ring (bicyclic aromatic system) vs. monocyclic furan. Indole’s extended π-system facilitates π-π stacking in protein binding. Molecular Weight: ~283.12 g/mol (C₁₁H₁₁BrN₂O₂), significantly heavier due to the indole moiety. Biological Relevance: Acts as a precursor for halogenated neurotransmitters or enzyme inhibitors (e.g., tryptophan hydroxylase).

Non-Amino Acid Analogs: Phenylpropanoic Acids

Compound: 3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS: N/A) .

- Key Differences: Backbone: Propanoic acid without an α-amino group, limiting its role in peptide synthesis. Substituents: Methoxy (-OMe) at the 2-position enhances electron-donating effects, altering acidity (pKa ~4.5–5.0). Applications: Used in organic synthesis as a carboxylic acid building block rather than a chiral amino acid.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Heterocycle/Backbone | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| (2S)-2-Amino-3-(5-bromofuran-2-yl)propanoic acid | C₇H₈BrNO₃ | 234.05 | Furan (amino acid) | Br | Chiral specificity, Suzuki coupling site |

| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C₇H₈BrNO₂S | 250.11 | Thiophene (amino acid) | Br | Higher lipophilicity, altered π-electronics |

| 5-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | Indole (amino acid) | Br | Protein binding via π-stacking |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | C₁₀H₁₁BrO₃ | 259.10 | Phenyl (carboxylic acid) | Br, OMe | Non-chiral, methoxy-enhanced solubility |

Biological Activity

(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, a compound featuring a chiral amino acid backbone and a bromofuran substituent, has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Chirality : The presence of a chiral center at the second carbon atom.

- Bromofuran Moiety : This functional group is known for its ability to participate in various biochemical interactions, enhancing the compound's reactivity and biological activity.

The biological activity of (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The brominated furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone facilitates hydrogen bonding with other functional groups. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid exhibit significant antimicrobial properties. For instance, derivatives containing bromofuran have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics.

2. Neuroprotective Effects

Studies have highlighted the neuroprotective properties of bromofuran-containing compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways in neuronal cells .

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its utility in treating inflammatory disorders .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its diverse biological activities, (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid holds promise for various therapeutic applications:

- Antibiotic Development : Potential for use in creating novel antibiotics targeting resistant bacterial strains.

- Neuroprotective Agents : Could be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Drugs : May serve as a basis for new anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.